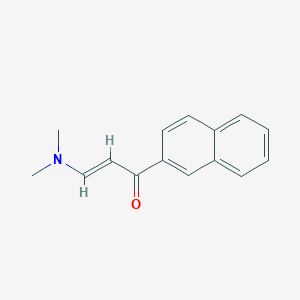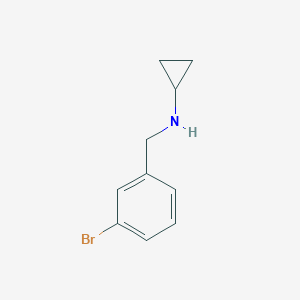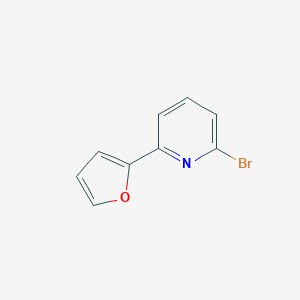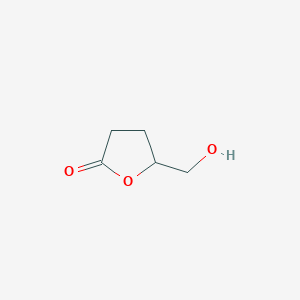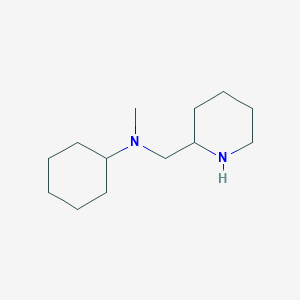![molecular formula C16H18N2O4S B183738 N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide CAS No. 5861-33-6](/img/structure/B183738.png)
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide, also known as MSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSA belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antitumor properties.
科学研究应用
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide involves its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate ion, which leads to a decrease in pH and an increase in intracellular acidity. This, in turn, leads to the inhibition of various cellular processes, including cell proliferation and inflammation.
生化和生理效应
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction in pH, and induction of apoptosis. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Moreover, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied, and its mechanism of action is well understood, which makes it an ideal candidate for further research. However, one of the limitations of using N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in lab experiments is its potential toxicity, which requires careful handling and dosage control.
未来方向
There are several future directions for research on N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide, including its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide. Additionally, the development of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide derivatives with improved efficacy and reduced toxicity is an area of active research. Furthermore, the use of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its side effects.
Conclusion
In conclusion, N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide is a chemical compound with significant potential for therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields with excellent purity. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has been extensively studied for its potential anticancer, anti-inflammatory, and neuroprotective effects. Its mechanism of action involves the inhibition of carbonic anhydrase activity, which leads to a decrease in pH and an increase in intracellular acidity. N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide has several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, reduction in pH, and induction of apoptosis. Its advantages for lab experiments include its high purity and stability, while its potential toxicity is a limitation that requires careful handling and dosage control. Finally, several future directions for research on N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide include its potential therapeutic applications, the elucidation of its molecular mechanisms, the development of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide derivatives, and the use of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide in combination with other drugs or therapies.
合成方法
The synthesis of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with sodium dithionite. The resulting amine is then acetylated with acetic anhydride to form N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide. This synthesis method has been optimized to achieve high yields of N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide with excellent purity.
属性
CAS 编号 |
5861-33-6 |
|---|---|
产品名称 |
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
分子式 |
C16H18N2O4S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-14-5-9-16(10-6-14)23(20,21)17-11-13-3-7-15(22-2)8-4-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
InChI 键 |
WRGPRSDEFKQVAH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



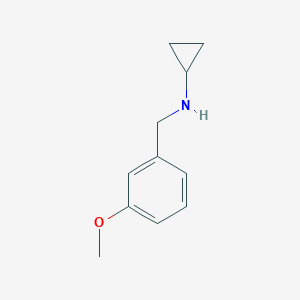
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
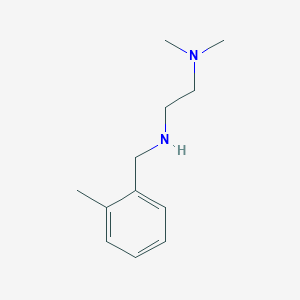
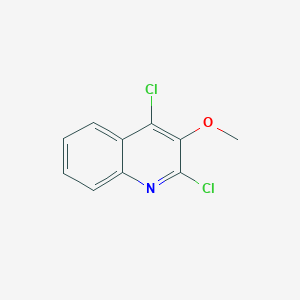
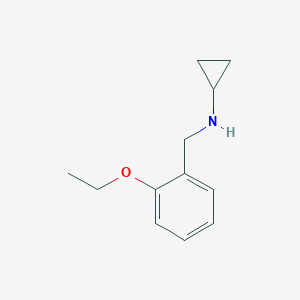
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
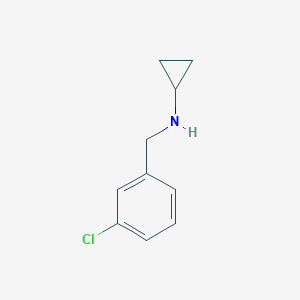
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
